

Application Notes and Protocols for the Extraction of Pseudomonine from Bacterial Culture

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Compound of Interest

Compound Name: *Pseudomonine*

Cat. No.: *B1214346*

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Introduction

Pseudomonine is a non-fluorescent siderophore produced by several species of *Pseudomonas* bacteria, notably *Pseudomonas fluorescens* and *Pseudomonas monteilii*.^{[1][2]} As a siderophore, its primary biological function is to chelate iron from the environment and transport it into the bacterial cell. This iron-scavenging capability makes **pseudomonine** a molecule of interest for various applications, including potential antimicrobial strategies and roles in biogeochemical processes. These application notes provide a detailed protocol for the cultivation of **pseudomonine**-producing *Pseudomonas* strains, followed by the extraction and purification of **pseudomonine** from the bacterial culture.

Principle

The production of **pseudomonine**, like other siderophores, is typically induced under iron-limiting conditions. The protocol, therefore, begins with the cultivation of a known **pseudomonine**-producing bacterial strain in a minimal medium with low iron content. Following incubation, the bacterial cells are separated from the culture supernatant, which contains the secreted **pseudomonine**. The **pseudomonine** is then extracted from the supernatant using organic solvents. Further purification is achieved through chromatographic techniques, yielding a purified **pseudomonine** product that can be quantified and used in downstream applications.

Quantitative Data Summary

The following table summarizes quantitative data related to **pseudomonine** production and analysis. Please note that yields can vary significantly depending on the bacterial strain, culture conditions, and extraction efficiency.

Parameter	Value	Bacterial Strain	Reference
Pseudomonine Production			
Yield in Culture Supernatant	1.7-3.5 mg/L	Pseudomonas fluorescens	[3]
Chromatographic Analysis			
HPLC Retention Time (Pseudomonine)	5.7 min	Pseudomonas fluorescens WCS374r	[1]
HPLC Retention Time (Salicylic Acid)	25.6 min	Pseudomonas fluorescens WCS374r	[1]
General Siderophore Quantification			
Siderophore Units	80.36%	Pseudomonas monteilii MN759447	[2][4]

Experimental Protocols

Bacterial Strain and Culture Conditions

This protocol is designed for known **pseudomonine**-producing strains such as *Pseudomonas fluorescens* WCS374r or *Pseudomonas monteilii* MN759447.[1][2]

Materials:

- **Pseudomonine**-producing *Pseudomonas* strain
- Standard Succinate Medium (SSM) or similar minimal medium

- Sterile culture flasks
- Incubator shaker

Procedure:

- Prepare a starter culture by inoculating 10 mL of Luria-Bertani (LB) broth with a single colony of the *Pseudomonas* strain. Incubate at 28-30°C with shaking at 150-200 rpm for 18-24 hours.
- Inoculate 1 L of SSM minimal medium with the starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
- Incubate the culture at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours. Iron-limiting conditions in the minimal medium will induce the production of **pseudomonine**.

Extraction of Pseudomonine from Culture Supernatant

Materials:

- Bacterial culture from Step 1
- Centrifuge and sterile centrifuge bottles
- Sterile filtration unit (0.22 µm pore size)
- Ethyl acetate or chloroform[5][6]
- Separatory funnel
- Rotary evaporator

Procedure:

- Harvest the bacterial cells from the culture broth by centrifugation at 10,000 x g for 15 minutes at 4°C.[5]
- Carefully decant the supernatant. For complete removal of bacterial cells, filter the supernatant through a 0.22 µm sterile filter.

- Acidify the cell-free supernatant to a pH of 2.0 using concentrated HCl.
- Transfer the acidified supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.[6]
- Pool the organic phases (ethyl acetate layers).
- Dry the pooled organic phase over anhydrous sodium sulfate.
- Concentrate the dried organic phase to dryness using a rotary evaporator. The resulting residue contains the crude **pseudomonine** extract.

Purification of Pseudomonine by Chromatography

Materials:

- Crude **pseudomonine** extract from Step 2
- Methanol
- Deionized water
- High-Performance Liquid Chromatography (HPLC) system with a C18 column or Medium-Pressure Liquid Chromatography (MPLC) system.
- Fraction collector

Procedure:

- Dissolve the crude extract in a small volume of methanol.
- Purify the dissolved extract using reversed-phase HPLC or MPLC with a C18 column.
- Elute the compounds using a gradient of methanol in water. A typical gradient might be from 10% methanol to 100% methanol over 30-40 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 313 nm for siderophores) and collect fractions corresponding to the **pseudomonine** peak. The retention time for

pseudomonine has been reported to be around 5.7 minutes under specific HPLC conditions.[1]

- Combine the fractions containing pure **pseudomonine** and evaporate the solvent to obtain the purified compound.

Quantification of Pseudomonine

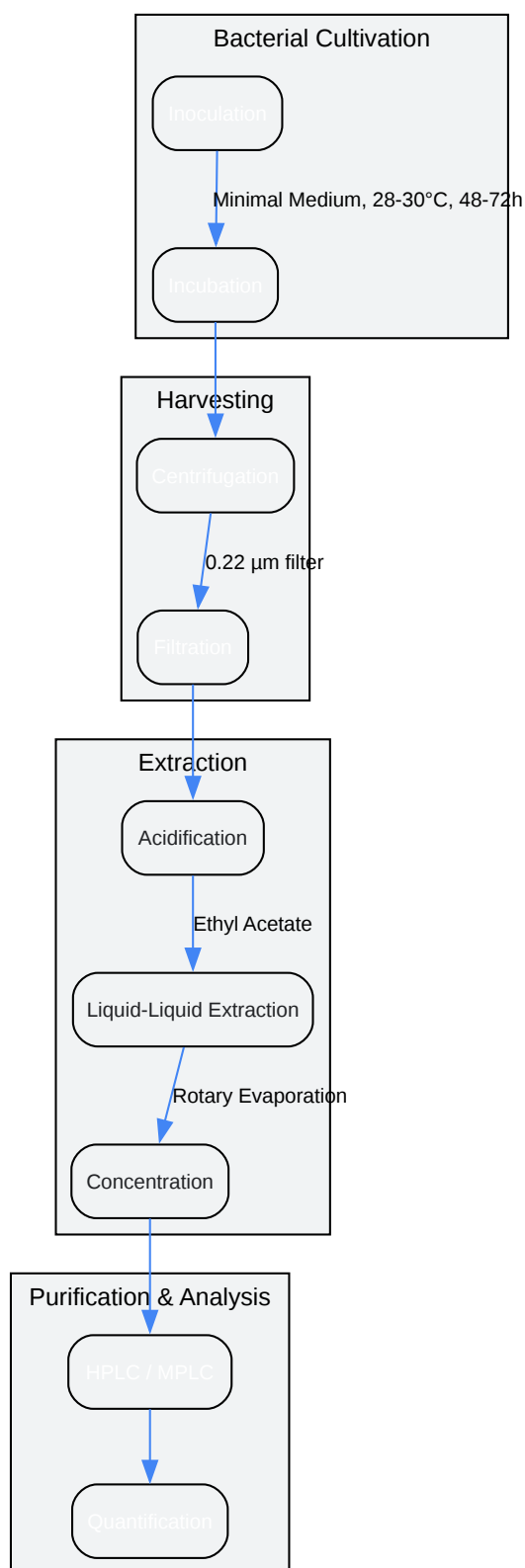
Materials:

- Purified **pseudomonine**
- HPLC system with a C18 column and a UV detector
- **Pseudomonine** standard (if available)
- Chrome Azurol Sulfonate (CAS) assay solution for general siderophore detection[7]

Procedure:

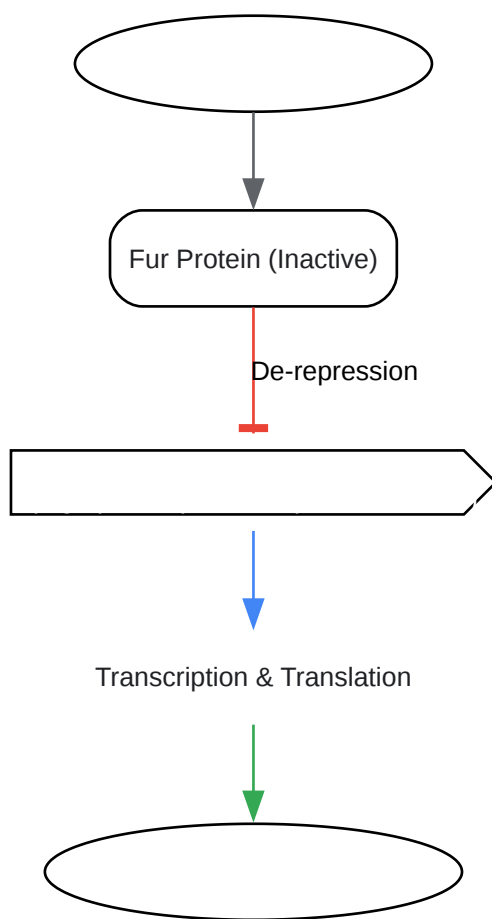
- HPLC Quantification:
 - Prepare a standard curve using a known concentration of a **pseudomonine** standard.
 - Inject the purified **pseudomonine** sample into the HPLC system.
 - Quantify the amount of **pseudomonine** in the sample by comparing the peak area to the standard curve.
- CAS Assay (Qualitative and Semi-Quantitative):
 - The CAS assay can be used to detect the presence of siderophores. A color change from blue to orange/yellow indicates the presence of siderophores.[7]
 - For a semi-quantitative estimation, the change in absorbance at 630 nm can be measured.[4]

Signaling and Workflow Diagrams



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Caption: Experimental workflow for **pseudomonine** extraction.



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